2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine
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Overview
Description
2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine, commonly known as FMP, is a novel chemical compound that has attracted significant attention in the scientific research community due to its potential applications in various fields. FMP is a small molecule that belongs to the class of imidazo[1,2-a]pyridines and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of FMP is not fully understood, but it is believed to act as a modulator of several neurotransmitter systems, including serotonin and dopamine. FMP has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
FMP has been shown to have several biochemical and physiological effects, including the modulation of neuronal activity, the inhibition of cancer cell growth, and the reduction of inflammation. FMP has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
FMP has several advantages for lab experiments, including its high purity, low toxicity, and potent activity against cancer cell lines. However, FMP's limited solubility in water and its high cost may limit its use in some experiments.
Future Directions
Several future directions for FMP research include the further investigation of its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields, such as neuroscience and drug discovery. Additionally, the development of FMP analogs with improved pharmacological properties may lead to the development of more effective drugs.
Synthesis Methods
FMP has been synthesized using various methods, including the Pictet-Spengler reaction, Suzuki coupling, and the Ugi reaction. The most commonly used method for synthesizing FMP is the Pictet-Spengler reaction, which involves the condensation of an aldehyde and a tryptamine derivative in the presence of an acid catalyst. This method has been optimized to produce high yields of FMP with high purity.
Scientific Research Applications
FMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. FMP has been shown to have potent activity against several cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, FMP has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential use in treating anxiety and depression.
properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(6-methylimidazo[1,2-a]pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-14-6-7-18-21-16(13-24(18)12-14)19(25)23-10-8-22(9-11-23)17-5-3-2-4-15(17)20/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYUQRUTRUHMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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